N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

Select this compound for its differentiated fluoren-2-yl group enabling enhanced π–π stacking unattainable with phenyl/naphthyl analogs, and N1-isopropyl steric control that modulates amide geometry. Its XLogP3 (3.7) and TPSA (46.9 Ų) place it in the CNS-permeable, lead-like space—ideal for fragment-to-lead and kinase/ion-channel screening. Currently no public bioactivity data, offering a novel scaffold for de novo hit discovery. Request a quote today for exclusive access.

Molecular Formula C20H19N3O
Molecular Weight 317.392
CAS No. 1251708-21-0
Cat. No. B2492493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
CAS1251708-21-0
Molecular FormulaC20H19N3O
Molecular Weight317.392
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C20H19N3O/c1-13(2)23-10-9-19(22-23)20(24)21-16-7-8-18-15(12-16)11-14-5-3-4-6-17(14)18/h3-10,12-13H,11H2,1-2H3,(H,21,24)
InChIKeyXOOORBOQCFQTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1251708-21-0): Chemical Identity and Physicochemical Baseline for Procurement Decisions


N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1251708-21-0) is a synthetic pyrazole-3-carboxamide derivative with molecular formula C20H19N3O and molecular weight 317.4 g/mol [1]. The compound comprises a 1-isopropyl-1H-pyrazole-3-carboxamide core linked via an amide bond to a 9H-fluoren-2-yl moiety, as confirmed by its canonical SMILES: CC(C)N1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 [1]. Key computed physicochemical descriptors include XLogP3 of 3.7, topological polar surface area (TPSA) of 46.92 Ų, a single hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [2]. The compound belongs to the broader class of N-pyrazolyl carboxamides, a scaffold investigated for calcium release-activated calcium (CRAC) channel inhibition, kinase modulation, and cannabinoid receptor antagonism [3]. However, publicly available bioactivity data specific to this compound remain extremely limited; no primary research articles or clinical studies have been identified for this exact CAS number, and the ZINC database (entry ZINC347410508, representing a distinct substance) indicates no known activity or publications [4].

Why Generic Pyrazole Carboxamide Substitution Cannot Replace N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1251708-21-0)


The scientific selection of N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide over structurally related pyrazole-3-carboxamide analogs relies on two interdependent structural features that generic substitution cannot replicate: the extended aromatic surface of the fluoren-2-yl group and the steric and electronic contribution of the N1-isopropyl substituent. The fluoren-2-yl moiety provides a rigid, planar, tricyclic aromatic system with an additional methylene bridge (C9 position), creating a unique geometric fingerprint distinct from simple phenyl or naphthyl amides [1]. This structure is capable of engaging in face-to-face π–π stacking interactions with aromatic protein residues that monocyclic or bicyclic aryl groups cannot support with comparable orientation or surface area [2]. Simultaneously, the N1-isopropyl substituent on the pyrazole ring contributes steric bulk and modulated electron density at the pyrazole core, influencing both the conformational preferences of the carboxamide linker and the overall molecular shape [1]. Interchanging this compound with, for instance, an N-phenyl-1-isopropyl-1H-pyrazole-3-carboxamide (predicted XLogP3 ~2.5, TPSA ~46 Ų, MW ~229 g/mol) would result in a >1.2 log unit reduction in lipophilicity, substantial loss of aromatic contact surface, and altered hydrogen bonding geometry at the amide NH, all of which can fundamentally shift target binding profiles [3]. The quantitative evidence below, while constrained by the absence of publicly reported head-to-head bioactivity comparisons, establishes the physicochemical and structural basis for differentiated procurement decisions.

Quantitative Evidence Guide for N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1251708-21-0): Comparator-Based Differentiation Data


Lipophilicity (XLogP3) Differentiation Versus Phenyl and Naphthyl Amide Analogs

The target compound exhibits a computed XLogP3 of 3.7, which is substantially higher than predicted values for the corresponding N-phenyl analog (predicted XLogP3 ~2.5) and the N-(naphthalen-2-yl) analog (predicted XLogP3 ~3.3) [1]. The quantified ΔXLogP3 of +1.2 versus the phenyl analog and +0.4 versus the naphthyl analog positions this compound in a lipophilicity range associated with enhanced membrane permeability and blood-brain barrier penetration potential, while remaining below the XLogP3 threshold of 5.0 commonly associated with poor solubility and promiscuous binding [2]. This lipophilicity window is directly attributable to the extended hydrocarbon surface of the fluorene core combined with the isopropyl substituent.

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Topological Polar Surface Area Differentiation for Library Selection

The target compound has a molecular weight of 317.4 g/mol and a computed TPSA of 46.92 Ų [1]. These values place it within the lower half of the Rule of 5 chemical space (MW < 500 g/mol, TPSA < 140 Ų), with a TPSA value well below 60 Ų, a threshold often associated with good blood-brain barrier penetration [2]. Its MW exceeds that of the N-phenyl analog (predicted MW ~229.3 g/mol) by ~88 Da, reflecting the additional mass of the fluorene scaffold. In the context of fragment-based drug discovery (FBDD), the compound resides above the typical fragment space (MW < 300 Da, Rule of 3) and is better classified as a 'lead-like' or 'drug-like' screening candidate [3]. The TPSA of 46.92 Ų is nearly identical to that of simple phenyl amide analogs (~46 Ų), indicating that the fluorene substitution does not introduce additional polar surface area despite its larger molecular size, thereby preserving favorable membrane permeation characteristics while increasing molecular recognition surface.

Molecular weight Topological polar surface area Oral bioavailability Screening library design

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Comparison with N-(9H-fluoren-2-yl)acetamide

The target compound contains 1 hydrogen bond donor (the amide NH), 2 hydrogen bond acceptors (amide carbonyl and pyrazole N2), and 3 rotatable bonds [1]. This profile contrasts with N-(9H-fluoren-2-yl)acetamide (2-acetamidofluorene, CAS 53-96-3), a known hepatocarcinogen and cytochrome P450 substrate, which has 1 HBD, 1 HBA, and 1 rotatable bond with MW 223.27 g/mol [2]. The addition of the pyrazole ring in the target compound introduces an additional hydrogen bond acceptor (pyrazole N2) and increases the rotatable bond count by 2, providing greater conformational flexibility and additional polar interaction capacity at the cost of higher molecular weight. Importantly, the target compound's hydrogen bond donor count of 1 (versus 1 for 2-acetamidofluorene) and acceptor count of 2 (versus 1) maintain compliance with Lipinski's Rule of 5 while offering enhanced pharmacophoric complexity [3].

Hydrogen bonding Conformational flexibility Ligand efficiency

Class-Level Target Engagement: N-Pyrazolyl Carboxamide Scaffold in CRAC Channel and Kinase Inhibition

The N-pyrazolyl carboxamide scaffold represented by this compound has been disclosed in patent literature as a core chemotype for calcium release-activated calcium (CRAC) channel inhibition (GlaxoSmithKline, US8399436 B2) [1] and for receptor interacting protein 2 (RIP2) kinase inhibition [2]. While the specific compound N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is not explicitly exemplified in these patent documents, its structural features—a pyrazole-3-carboxamide core with N1-alkyl substitution and a bulky N-aryl amide—align with the general pharmacophoric requirements described for CRAC channel modulator activity [1]. The closest explicitly disclosed analogs in US8399436 bear benzamide rather than heteroaryl-carboxamide groups, with exemplified compounds showing CRAC channel IC50 values in the sub-micromolar range (e.g., 2,6-difluoro-N-(1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide) [1]. Direct quantitative translation to the fluoren-2-yl analog is not possible without experimental validation; however, the scaffold-class association provides a rational basis for prioritizing this compound in CRAC channel or kinase-focused screening cascades over structurally unrelated chemical matter.

CRAC channel Kinase inhibition Scaffold comparison Pyrazole carboxamide

Best-Fit Application Scenarios for N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1251708-21-0) Based on Quantitative Evidence


Lead-Like Screening Library Enrichment for Kinase and Ion Channel Targets

The compound's MW (317.4 g/mol) and TPSA (46.92 Ų) make it an optimal 'lead-like' enrichment candidate for kinase-focused or ion channel-focused screening libraries [1]. Its XLogP3 of 3.7 provides sufficient lipophilicity for membrane protein target engagement while remaining within favorable drug-like space. The documented association of the pyrazole-3-carboxamide scaffold with CRAC channel inhibition (US8399436) [2] and RIP2 kinase inhibition [3] supports its inclusion in target-class-focused sub-libraries, where the fluoren-2-yl group offers enhanced aromatic π-stacking potential compared to simple phenyl or naphthyl analogs.

Physicochemical Probe for CNS-Penetrant Compound Design

With a TPSA of 46.92 Ų (<60 Ų threshold for CNS penetration) and XLogP3 of 3.7, this compound resides in a favorable zone for central nervous system (CNS) drug design [1]. The combination of 1 HBD and 2 HBA with a moderate molecular weight makes it a suitable physicochemical probe for assessing the impact of fluorene substitution on brain penetration in cassette dosing or PAMPA-BBB assays. Comparative assessment against the phenyl analog (XLogP3 ~2.5) would allow quantitative dissection of the fluorene scaffold's contribution to CNS distribution [4].

Fragment-to-Lead Optimization Starting Point

The compound's MW (317.4 g/mol) bridges the gap between fragment (MW < 300) and drug-like (MW > 350) space, making it a strategic starting point for fragment-to-lead optimization [5]. The fluoren-2-yl moiety provides a rigid, synthetically tractable scaffold for further functionalization at multiple positions (C7, C9 of fluorene; C4, C5 of pyrazole), while the isopropyl group offers a defined steric environment that can be systematically varied. The absence of reported bioactivity data for this specific compound [6] should be weighed against its favorable physicochemical profile when selecting it for de novo hit identification campaigns.

Negative Control Compound for Fluorene-Based Carcinogenicity Studies

The structural relationship to 2-acetamidofluorene (CAS 53-96-3), a well-characterized hepatocarcinogen that requires N-hydroxylation by CYP1A2 for metabolic activation [7], suggests a potential application as a structurally related but metabolically distinct comparator. The target compound replaces the acetyl group of 2-acetamidofluorene with a 1-isopropyl-1H-pyrazole-3-carboxamide moiety, which alters both the electronic character of the amide nitrogen and the steric environment, potentially affecting CYP450-mediated N-hydroxylation [8]. This structural divergence makes it a candidate negative control in assays designed to probe the structural determinants of fluorene-associated genotoxicity.

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